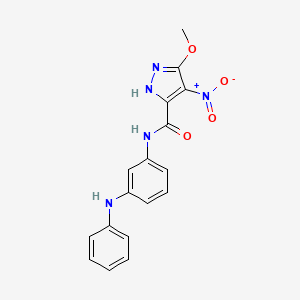![molecular formula C21H17ClN2O5 B4378352 N-(4-chloro-3-nitrophenyl)-4-[(2-methoxyphenoxy)methyl]benzamide](/img/structure/B4378352.png)
N-(4-chloro-3-nitrophenyl)-4-[(2-methoxyphenoxy)methyl]benzamide
Übersicht
Beschreibung
N-(4-chloro-3-nitrophenyl)-4-[(2-methoxyphenoxy)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro-nitrophenyl group and a methoxyphenoxy group attached to a benzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-nitrophenyl)-4-[(2-methoxyphenoxy)methyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the nitration of 4-chlorophenylamine to introduce the nitro group. This is followed by the formation of the benzamide core through an amide coupling reaction. The methoxyphenoxy group can be introduced via a nucleophilic substitution reaction using appropriate reagents and conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-chloro-3-nitrophenyl)-4-[(2-methoxyphenoxy)methyl]benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Sodium methoxide, methanol.
Oxidation: Potassium permanganate, acetone.
Major Products Formed
Reduction: Formation of N-(4-amino-3-nitrophenyl)-4-[(2-methoxyphenoxy)methyl]benzamide.
Substitution: Formation of N-(4-chloro-3-nitrophenyl)-4-[(2-hydroxyphenoxy)methyl]benzamide.
Oxidation: Formation of N-(4-chloro-3-nitrophenyl)-4-[(2-hydroxyphenoxy)methyl]benzamide.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(4-chloro-3-nitrophenyl)-4-[(2-methoxyphenoxy)methyl]benzamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the nitro and chloro groups can influence its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-chloro-3-nitrophenyl)-4-[(2-hydroxyphenoxy)methyl]benzamide
- N-(4-chloro-3-nitrophenyl)-4-[(2-ethoxyphenoxy)methyl]benzamide
- N-(4-bromo-3-nitrophenyl)-4-[(2-methoxyphenoxy)methyl]benzamide
Uniqueness
N-(4-chloro-3-nitrophenyl)-4-[(2-methoxyphenoxy)methyl]benzamide is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of the methoxy group, for example, can influence its solubility and reactivity compared to similar compounds with different substituents.
Eigenschaften
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-4-[(2-methoxyphenoxy)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O5/c1-28-19-4-2-3-5-20(19)29-13-14-6-8-15(9-7-14)21(25)23-16-10-11-17(22)18(12-16)24(26)27/h2-12H,13H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGCJGORWXDSOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-ACETYL-11-[2-(SEC-BUTOXY)PHENYL]-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE](/img/structure/B4378271.png)
![5-(2-FURYL)-N~3~-(2-PYRIDYLMETHYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE](/img/structure/B4378277.png)
![5-(4-methylphenyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4378285.png)
![N-[1-(4-BUTOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N'-[4-(DIMETHYLAMINO)PHENYL]-N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA](/img/structure/B4378299.png)
![N-[1-(4-BUTOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N'-(4-METHYLPHENYL)THIOUREA](/img/structure/B4378302.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4378322.png)
![4-BROMO-N'~3~-{4-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]BENZOYL}-1H-PYRAZOLE-3-CARBOHYDRAZIDE](/img/structure/B4378333.png)
![N-(2,4-dichlorobenzyl)-5-[(2-nitrophenoxy)methyl]-2-furamide](/img/structure/B4378335.png)
![N-[4-(aminocarbonyl)phenyl]-4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B4378341.png)
![N-[1-(4-bromobenzyl)-1H-pyrazol-4-yl]-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide](/img/structure/B4378354.png)
![1-(1-adamantyl)-N-[4-(aminosulfonyl)phenyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4378364.png)
![methyl 3-({[1-(1-adamantyl)-4-nitro-1H-pyrazol-3-yl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4378372.png)

![1-[3-(4-chlorophenyl)-1-hydroxy-11-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one](/img/structure/B4378387.png)
